molecular formula C21H37N3O2 B13749367 2-Hexadecylamino-5-nitropyridine

2-Hexadecylamino-5-nitropyridine

Cat. No.: B13749367
M. Wt: 363.5 g/mol
InChI Key: OLZXKEVJJCMZCA-UHFFFAOYSA-N
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Description

2-Hexadecylamino-5-nitropyridine is a nitro-substituted pyridine derivative featuring a hexadecylamino group (-NH-C₁₆H₃₃) at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring.

Properties

Molecular Formula

C21H37N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-hexadecyl-5-nitropyridin-2-amine

InChI

InChI=1S/C21H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-17-16-20(19-23-21)24(25)26/h16-17,19H,2-15,18H2,1H3,(H,22,23)

InChI Key

OLZXKEVJJCMZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-5-nitropyridine as a Key Intermediate

The synthesis of 2-hexadecylamino-5-nitropyridine logically begins with the preparation of 2-amino-5-nitropyridine, which serves as a precursor for further alkylation or reductive amination to introduce the hexadecylamino group.

Method Overview:

  • Nitration of 2-aminopyridine: 2-Aminopyridine is nitrated at the 5-position using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions (10–50 °C). The nitration is conducted by adding 2-aminopyridine into concentrated sulfuric acid, followed by the slow addition of concentrated nitric acid, maintaining the reaction temperature between 40–50 °C for several hours (up to 12 h) to ensure complete nitration.

  • Workup and Isolation: After nitration, the reaction mixture is quenched by adding water, followed by pH adjustment to neutral or slightly acidic conditions and extraction or precipitation to isolate 2-amino-5-nitropyridine with high purity (HPLC purity ~98.7%) and good yield (~91.7%).

Representative Reaction Conditions Table:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
Nitration 2-Aminopyridine, H2SO4, HNO3 (molar ratio ~1:1) 40–50 10–12 - -
Workup Quenching with water, pH adjustment Room temp - - -
Isolation Precipitation, filtration, drying Room temp - 91.67 98.66

Introduction of Hexadecylamino Group via Reductive Amination

To synthesize 2-hexadecylamino-5-nitropyridine, the amino group at the 2-position of 5-nitropyridine can be substituted or modified to introduce the hexadecylamino moiety. A general and versatile approach is reductive amination , which is widely used for preparing secondary amines, including alkyl-substituted derivatives on aromatic or heterocyclic amines.

General Reductive Amination Process:

  • Step 1: Formation of Imine Intermediate
    The primary amine (2-amino-5-nitropyridine) reacts with hexadecanal (the aldehyde form of the hexadecyl group) in a suitable solvent to form an imine intermediate.

  • Step 2: Reduction of Imine to Secondary Amine
    The imine is then reduced to the secondary amine (2-hexadecylamino-5-nitropyridine) using a reducing agent such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.

  • Reaction Medium and Conditions:
    Typically, solvents like methanol, ethanol, or dichloromethane are used. The reaction temperature is maintained at mild conditions (room temperature to 50 °C) to favor imine formation and reduction.

Advantages and Notes:

  • This method allows for the use of excess amine or aldehyde to drive the reaction to completion.
  • Solid-supported scavengers can be used to remove excess reagents and impurities, improving purity.
  • The method is adaptable to combinatorial chemistry for library synthesis of secondary amines, indicating its robustness and versatility.

Reaction Scheme:

$$
\text{2-Amino-5-nitropyridine} + \text{Hexadecanal} \xrightarrow{\text{Imine formation}} \text{Imine intermediate} \xrightarrow{\text{Reduction}} \text{2-Hexadecylamino-5-nitropyridine}
$$

Alternative Synthetic Routes and Considerations

While direct literature on 2-hexadecylamino-5-nitropyridine is limited, related synthetic strategies from pyridine derivatives provide insights:

  • Nucleophilic Substitution:
    Starting from 2-chloro-5-nitropyridine, nucleophilic substitution with hexadecylamine under reflux conditions can yield 2-hexadecylamino-5-nitropyridine. This method requires prior synthesis of 2-chloro-5-nitropyridine, which is prepared via chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride or phosphorus pentachloride.

  • One-Pot Synthesis of 2-Hydroxy-5-nitropyridine:
    A one-pot nitration and diazotization method starting from 2-aminopyridine can provide 2-hydroxy-5-nitropyridine, which can be chlorinated and further reacted as above.

  • Post-Synthesis Purification:
    Recrystallization using isopropanol and activated carbon is effective in obtaining high purity pyridine derivatives.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Nitration of 2-aminopyridine 2-Aminopyridine H2SO4, HNO3; 40–50 °C; 10–12 h 91.67 98.66 Industrially established; precursor step
Reductive Amination 2-Amino-5-nitropyridine + hexadecanal NaBH3CN or equivalent; mild temp; solvent (MeOH) Not reported High (expected) Introduces hexadecylamino group
Nucleophilic substitution 2-Chloro-5-nitropyridine + hexadecylamine Reflux in suitable solvent Not reported High (expected) Alternative route via chlorinated intermediate
One-pot nitration/diazotization 2-Aminopyridine H2SO4, HNO3, NaNO2; temp control 0–50 °C Not reported High Efficient synthesis of 2-hydroxy-5-nitropyridine

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-hexadecylamino-5-nitropyridine with structurally related 5-nitropyridine derivatives, focusing on substituent effects, hazards, and stability.

Structural and Functional Group Analysis

Key substituent differences among analogs are summarized below:

Compound Name 2-Position Substituent Key Functional Features
2-Hexadecylamino-5-nitropyridine Hexadecylamino (-NH-C₁₆H₃₃) High lipophilicity; potential for membrane interaction
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine α-Methylbenzylamino Chiral center; moderate steric bulk
2-Chloro-5-nitropyridine Chloro (-Cl) Electron-withdrawing; reactive toward nucleophiles
2-Ethoxy-5-nitropyridine Ethoxy (-OCH₂CH₃) Electron-donating; increased polarity

Physicochemical Properties

Substituents significantly influence solubility, stability, and molecular weight:

Compound Name Molecular Weight (g/mol) Solubility (Water) Stability Notes
2-Hexadecylamino-5-nitropyridine ~403.6 Insoluble Stable under inert conditions; hydrolytically resistant due to bulky alkyl chain
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine ~287.3 Low Moderate stability; sensitive to oxidation
2-Chloro-5-nitropyridine ~172.6 Insoluble Prone to hydrolysis under basic conditions
2-Ethoxy-5-nitropyridine ~168.1 Slightly soluble Photolabile; degrades under UV exposure

Hazard Profiles

Substituents dictate safety classifications:

Compound Name GHS Hazard Classification Key Risks
2-Hexadecylamino-5-nitropyridine Not classified Low acute toxicity; limited irritation data
(R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine No known hazards Non-irritant; safe for lab handling
2-Chloro-5-nitropyridine Irritant (Xi) Skin/eye irritation; respiratory sensitizer
2-Ethoxy-5-nitropyridine Irritant (Xi) H315 (skin), H319 (eye), H335 (respiratory)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hexadecylamino-5-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 5-nitro-2-chloropyridine can react with hexadecylamine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (100–120°C) for 12–24 hours. Catalysts like K₂CO₃ or triethylamine improve yield by deprotonating the amine . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of chloro-derivative to hexadecylamine) and inert atmosphere to prevent oxidation .

Q. How can researchers confirm the structural integrity of 2-hexadecylamino-5-nitropyridine?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : The hexadecyl chain appears as a multiplet at δ 1.2–1.4 ppm (CH₂ groups) and a triplet near δ 3.4 ppm (NH–CH₂). The pyridine ring protons resonate as distinct singlets (δ 8.2–8.8 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves the planar pyridine ring and alkyl chain orientation. For amorphous samples, powder XRD can confirm phase purity .
  • FTIR : Key peaks include N–H stretch (~3300 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the hexadecyl chain influence supramolecular assembly in 2-hexadecylamino-5-nitropyridine cocrystals or MOFs?

  • Methodological Answer : The alkyl chain drives van der Waals interactions and hydrophobic stacking, which can be analyzed via:

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H⋯O/N interactions from nitro/amino groups vs. C–H⋯H from alkyl chains) .
  • Thermal Stability (TGA/DSC) : Longer alkyl chains increase melting points but reduce thermal stability due to decomposition at ~200–250°C .
  • DFT Calculations : Models the energy contributions of alkyl chain packing versus hydrogen-bonded networks .

Q. What strategies resolve contradictions in reported solubility or reactivity data for 2-hexadecylamino-5-nitropyridine?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace impurities. Systematic approaches include:

  • Solubility Screening : Test in solvents with varying polarity indices (e.g., hexane [0.0], chloroform [4.1], DMSO [7.2]). The compound is highly soluble in chloroform but precipitates in methanol .
  • HPLC-PDA Purity Analysis : Detect impurities (e.g., unreacted hexadecylamine or nitro-byproducts) using a C18 column and UV detection at 254 nm .
  • Controlled Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify side reactions (e.g., over-nitration or alkyl chain oxidation) .

Q. How can pH modulate the coordination behavior of 2-hexadecylamino-5-nitropyridine in metal-organic frameworks (MOFs)?

  • Methodological Answer : The amino and nitro groups act as Lewis basic sites. At pH < 5, the amino group is protonated, favoring ionic interactions (e.g., with Cd²⁺ or Zn²⁺). At pH 7–9, deprotonated amino groups form covalent bonds, enabling 2D/3D frameworks. Structural validation requires:

  • Single-Crystal XRD : Resolves metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) .
  • EDX Mapping : Confirms uniform distribution of metal ions and organic ligands .
  • Surface Zeta Potential : Measures pH-dependent charge reversal points to optimize MOF assembly .

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